molecular formula C14H19NO4 B8605311 Ethyl 2-(4-nitrophenyl)hexanoate

Ethyl 2-(4-nitrophenyl)hexanoate

Cat. No. B8605311
M. Wt: 265.30 g/mol
InChI Key: KZHQCOYZQCOWDF-UHFFFAOYSA-N
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Patent
US08906930B2

Procedure details

5.5 g of ethyl 2-(4-nitrophenyl)hexanoate are dissolved in 55 ml of tetrahydrofuran, 1 g of 5% Pd/C (52.3% of water) is added, and the mixture is stirred at 23° C. under a hydrogen atmosphere for 1 h. After aeration, the solid material is filtered off, and the filtrate is evaporated to dryness in vacuo. Yield: 4.8 g (99%) of ethyl 2-(4-aminophenyl)hexanoate (oil); LC-MS retention time: 1.73 min (“nonpolar” gradient).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]([CH2:16][CH2:17][CH2:18][CH3:19])[C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:6][CH:5]=1)([O-])=O>O1CCCC1.[Pd]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([CH:10]([CH2:16][CH2:17][CH2:18][CH3:19])[C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(C(=O)OCC)CCCC
Name
Quantity
55 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 23° C. under a hydrogen atmosphere for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After aeration, the solid material is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC1=CC=C(C=C1)C(C(=O)OCC)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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